molecular formula C25H41Ca2N3Na2O24S B216808 Rodilemid CAS No. 100333-50-4

Rodilemid

Cat. No. B216808
CAS RN: 100333-50-4
M. Wt: 925.8 g/mol
InChI Key: IGBSZWIFNGNJMK-GVGSFCBVSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rodilemid is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. It is a derivative of imidazole and has been synthesized using a variety of methods. Rodilemid has been extensively studied for its mechanism of action and its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of rodilemid is not fully understood. It is believed to act through a variety of mechanisms, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the activation of neuroprotective pathways. Rodilemid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Rodilemid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, rodilemid has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using rodilemid in lab experiments include its low toxicity, high purity, and well-established synthesis method. However, there are also limitations to using rodilemid in lab experiments. For example, rodilemid has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, rodilemid has not been extensively studied in human clinical trials, which limits our understanding of its potential therapeutic applications.

Future Directions

There are many potential future directions for research on rodilemid. One area of interest is the development of novel rodilemid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of rodilemid's potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is a need for further research on the safety and efficacy of rodilemid in human clinical trials.

Synthesis Methods

Rodilemid can be synthesized using a variety of methods, including the condensation of 2-amino-5-methylthiazole with glyoxal, the reaction of 2-amino-5-methylthiazole with chloroacetic acid, and the reaction of 2-amino-5-methylthiazole with diethyl oxalate. The most common method for synthesizing rodilemid involves the reaction of 2-amino-5-methylthiazole with glyoxal in the presence of sodium hydroxide. This method has been shown to produce high yields of rodilemid with good purity.

Scientific Research Applications

Rodilemid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, rodilemid has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.

properties

CAS RN

100333-50-4

Product Name

Rodilemid

Molecular Formula

C25H41Ca2N3Na2O24S

Molecular Weight

925.8 g/mol

IUPAC Name

dicalcium;disodium;(2R)-2-amino-3-sulfanylpropanoic acid;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C10H16N2O8.2C6H12O7.C3H7NO2S.2Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;2*7-1-2(8)3(9)4(10)5(11)6(12)13;4-2(1-7)3(5)6;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);2*2-5,7-11H,1H2,(H,12,13);2,7H,1,4H2,(H,5,6);;;;/q;;;;2*+2;2*+1/p-6/t;2*2-,3-,4+,5-;2-;;;;/m.110..../s1

InChI Key

IGBSZWIFNGNJMK-GVGSFCBVSA-H

Isomeric SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@@H](C(=O)O)N)S.[Na+].[Na+].[Ca+2].[Ca+2]

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(=O)O)N)S.[Na+].[Na+].[Ca+2].[Ca+2]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(=O)O)N)S.[Na+].[Na+].[Ca+2].[Ca+2]

synonyms

rodilemid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.